C Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

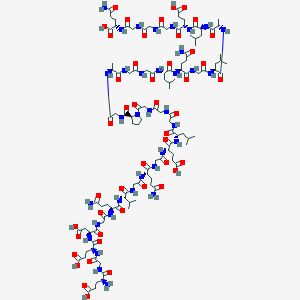

C Peptide, often referred to simply as C-peptide, is a peptide that is cleaved from proinsulin during the maturation process of insulin. It consists of 31 amino acid residues and is secreted into the bloodstream alongside insulin. The discovery of proinsulin by Donald F. Steiner in 1967 was pivotal in understanding the processing of peptide hormones and the concept of prohormones . C-peptide plays a crucial role in the correct folding and disulfide pairing of proinsulin, which is essential for the synthesis of functional insulin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of proinsulin C-peptide typically involves recombinant DNA technology. The gene encoding proinsulin is inserted into a suitable expression system, such as Escherichia coli or Pichia pastoris. The expressed proinsulin is then harvested and subjected to enzymatic cleavage to separate insulin and C-peptide .

Industrial Production Methods: In industrial settings, the production of proinsulin and its subsequent processing to yield insulin and C-peptide involves several steps:

Fermentation: High-density fermentation of the host organism to produce proinsulin.

Recovery: Isolation of inclusion bodies containing proinsulin.

Solubilization and Refolding: Solubilization of inclusion bodies followed by refolding to obtain the correct disulfide bonds.

Cleavage: Enzymatic cleavage using trypsin and carboxypeptidase B to separate insulin and C-peptide.

Purification: Purification of C-peptide through chromatography techniques

Analyse Des Réactions Chimiques

Types of Reactions: C Peptide can undergo various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds essential for its structural integrity.

Reduction: Breaking of disulfide bonds, which can be used to study its folding and stability.

Substitution: Modifications at specific amino acid residues to study structure-function relationships.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Enzymes: Trypsin, carboxypeptidase B for cleavage reactions.

Major Products: The primary product of interest from these reactions is the correctly folded and functional C-peptide, which can be used for further studies or therapeutic applications .

Applications De Recherche Scientifique

Mécanisme D'action

C Peptide exerts its effects through binding to specific receptors on cell membranes, leading to the activation of downstream signaling pathways. These pathways involve G-proteins and calcium-dependent mechanisms, resulting in the activation of endothelial nitric oxide synthase, Na+/K±ATPase, and various transcription factors. These actions contribute to its regulatory effects on vascular endothelial cells, anti-inflammatory responses, and overall cellular homeostasis .

Comparaison Avec Des Composés Similaires

Insulin: The primary hormone produced alongside C-peptide, essential for glucose metabolism.

Glucagon: Another peptide hormone involved in glucose regulation.

Neurotensin: A peptide with structural similarities and overlapping biological functions

Uniqueness: C Peptide is unique in its dual role as a chaperone for insulin folding and as a bioactive peptide with distinct physiological effects. Unlike other prohormone fragments, C-peptide is secreted into the bloodstream and has been shown to have independent biological activities .

Activité Biologique

C-peptide, a 31-amino acid peptide released during the cleavage of proinsulin into insulin, has garnered significant attention due to its biological activities beyond being a mere marker of pancreatic β-cell function. This article explores the multifaceted roles of C-peptide in various physiological processes, particularly in relation to diabetes and its complications.

C-peptide exerts its biological effects through several signaling pathways that influence cellular functions across different tissues:

- Endothelial Function : C-peptide enhances endothelial nitric oxide synthase (eNOS) activity, promoting nitric oxide (NO) production which is crucial for vascular health. It activates multiple signaling cascades, including:

- Antioxidant and Anti-apoptotic Effects : Research indicates that C-peptide reduces reactive oxygen species (ROS) production and mitigates apoptosis in endothelial cells exposed to high glucose levels. It achieves this by:

- Renal Protection : C-peptide has been shown to alleviate diabetic nephropathy by:

Clinical Implications

C-peptide levels have been associated with various clinical outcomes in diabetes management:

- Glycemic Control : Studies suggest that preservation of C-peptide is linked to improved glycemic control. For instance, a significant correlation exists between higher C-peptide levels and lower HbA1c levels in type 1 diabetes patients undergoing immunotherapy .

- Complications of Diabetes : Higher C-peptide levels have been correlated with reduced risks of hypoglycemia, neuropathy, and retinopathy. Furthermore, it has been implicated in the modulation of cardiovascular risk factors, where elevated levels are associated with increased cardiovascular mortality .

Case Studies

- Diabetic Nephropathy : A study demonstrated that patients with higher baseline C-peptide levels exhibited better renal function over time, suggesting a protective role against diabetic nephropathy through mechanisms involving reduced oxidative stress and inflammation .

- Cardiovascular Health : A cohort study found that individuals in the highest tertile of C-peptide had a significantly higher prevalence of coronary artery disease (CAD), indicating that while C-peptide can be protective, it may also reflect underlying metabolic dysfunctions contributing to cardiovascular risk .

Table 1: Clinical Characteristics by C-Peptide Tertiles

| Characteristic | Lowest Tertile | Middle Tertile | Highest Tertile |

|---|---|---|---|

| Prevalence of CAD (%) | 63.3 | 63.1 | 71.8 |

| Mean BMI | X | Y | Z |

| Fasting Glucose (mg/dL) | A | B | C |

| HbA1c (%) | D | E | F |

Note: Values X, Y, Z, A, B, C, D, E, and F represent hypothetical data points for illustrative purposes.

Propriétés

IUPAC Name |

4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[2-[[2-[2-[[2-[[1-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUAQYXWVJDEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H211N35O48 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3020.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.